molecular formula C19H21N3 B5662061 2-(4-methylphenyl)-N-(2-methylpropyl)quinazolin-4-amine

2-(4-methylphenyl)-N-(2-methylpropyl)quinazolin-4-amine

Cat. No.: B5662061
M. Wt: 291.4 g/mol
InChI Key: OWJHLGZAYAWVBO-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-(2-methylpropyl)quinazolin-4-amine is a compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core substituted with a 4-methylphenyl group and an N-(2-methylpropyl) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-(2-methylpropyl)quinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Substitution Reactions:

    N-Alkylation: The N-(2-methylpropyl) group is introduced via alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are tailored to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The aromatic ring and the quinazoline core can participate in various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-methylphenyl)-N-(2-methylpropyl)quinazolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(2-methylpropyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological pathways, potentially inhibiting or modulating the activity of key proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylphenyl)-N-(2-methylpropyl)quinazolin-4-amine stands out due to its specific substitution pattern, which may confer unique biological properties and enhance its efficacy in certain applications compared to other quinazoline derivatives.

Properties

IUPAC Name

2-(4-methylphenyl)-N-(2-methylpropyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c1-13(2)12-20-19-16-6-4-5-7-17(16)21-18(22-19)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJHLGZAYAWVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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